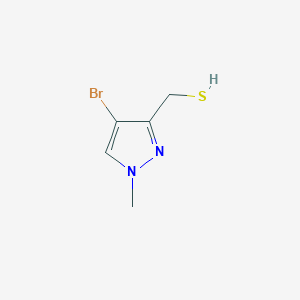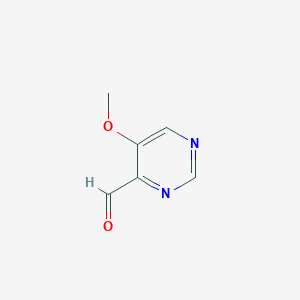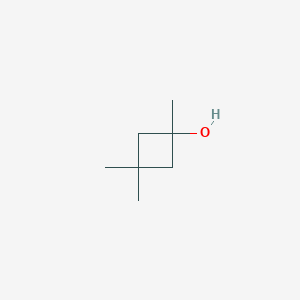![molecular formula C9H12F2O4S B13498033 9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13498033.png)
9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of fluorine atoms, which often impart distinct chemical properties such as increased stability and reactivity.
Méthodes De Préparation
The synthesis of 9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, starting from simpler precursors. The synthetic route often includes:
Formation of the bicyclic core: This can be achieved through cyclization reactions involving sulfur-containing intermediates.
Introduction of fluorine atoms: Fluorination is usually carried out using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with improved properties.
Mécanisme D'action
The mechanism by which 9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid stands out due to its unique bicyclic structure and the presence of fluorine atoms. Similar compounds include:
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid: This compound lacks the sulfur atom, resulting in different chemical properties and reactivity.
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid: This compound has a similar structure but may differ in the oxidation state of the sulfur atom.
The presence of fluorine atoms in this compound often imparts greater stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12F2O4S |
|---|---|
Poids moléculaire |
254.25 g/mol |
Nom IUPAC |
9,9-difluoro-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C9H12F2O4S/c10-9(11)6-1-5(8(12)13)2-7(9)4-16(14,15)3-6/h5-7H,1-4H2,(H,12,13) |
Clé InChI |
DXGVTWFOXWZGQZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2CS(=O)(=O)CC1C2(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



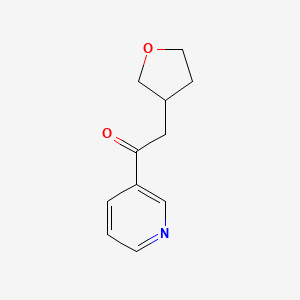

![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)
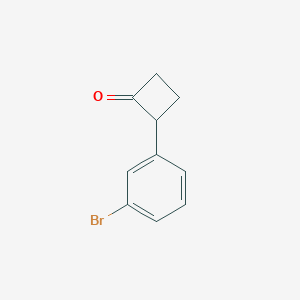
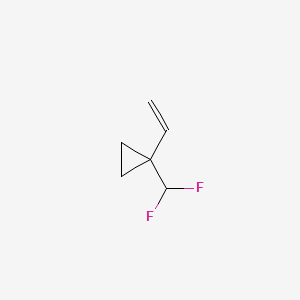
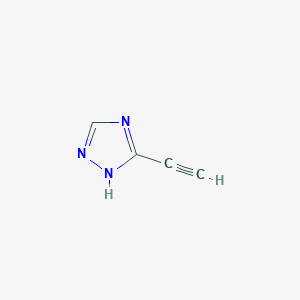
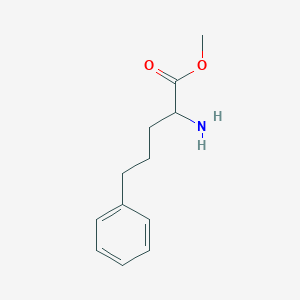

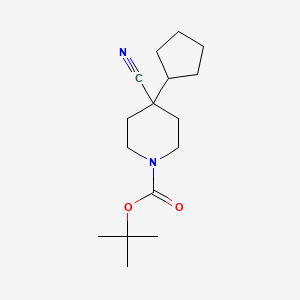
![Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide](/img/structure/B13498007.png)
